molecular formula C11H14BrNO3 B6207380 tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate CAS No. 2731010-56-1

tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate

Cat. No. B6207380
CAS RN: 2731010-56-1
M. Wt: 288.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is an organic compound with a molecular formula of C10H10BrNO3. It is a colorless solid with a melting point of 156-158°C and is soluble in organic solvents. It is a useful intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and monomers.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is not well understood. However, it is thought to act as an electrophile in organic reactions, where it can react with nucleophiles such as amines and alcohols. It is also thought to act as a Lewis acid, where it can form complexes with Lewis bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate in laboratory experiments is its availability and low cost. It is widely available in chemical supply stores and is relatively inexpensive compared to other reagents. However, it is important to note that tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is a hazardous material and should be handled with caution.

Future Directions

The potential applications of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate are numerous. It could be used in the synthesis of novel materials with potential applications in nanotechnology, as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It could also be used as a drug delivery system, as a diagnostic tool, or as a therapeutic agent. In addition, further research could be conducted to elucidate its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is achieved through a two-step reaction. In the first step, tert-butyl acetate is reacted with 2-bromopyridine in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate. In the second step, the intermediate is converted to the desired product by the addition of an acid, such as hydrochloric acid.

Scientific Research Applications

Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate has several applications in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, it is used as a building block in the synthesis of novel materials with potential applications in nanotechnology.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate involves the reaction of 2-bromopyridine-3-carboxylic acid with tert-butyl chloroacetate in the presence of a base to form tert-butyl 2-(2-bromopyridin-3-yl)acetate. This intermediate is then reacted with sodium hydroxide and hydrogen peroxide to form tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate.", "Starting Materials": [ "2-bromopyridine-3-carboxylic acid", "tert-butyl chloroacetate", "base", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 2-bromopyridine-3-carboxylic acid with tert-butyl chloroacetate in the presence of a base to form tert-butyl 2-(2-bromopyridin-3-yl)acetate.", "Step 2: React tert-butyl 2-(2-bromopyridin-3-yl)acetate with sodium hydroxide and hydrogen peroxide to form tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate." ] }

CAS RN

2731010-56-1

Molecular Formula

C11H14BrNO3

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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